N-Allyl-N-benzylprop-2-en-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-benzyl-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C13H17N/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |
InChI Key |
LAVWIZQBXPOEEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Allyl N Benzylprop 2 En 1 Amine and Its Derivatives
Cycloaddition Reactions Involving N-Allyl-N-benzylprop-2-en-1-amine Analogues
Cycloaddition reactions are powerful tools for constructing cyclic molecules. The allyl groups in this compound analogues serve as reactive components in these transformations, enabling the synthesis of complex polycyclic systems.
Intramolecular Diels-Alder Reactions of N-Allyl-N-benzylpenta-2(E),4-dienamide
The intramolecular Diels-Alder (IMDA) reaction is a powerful synthetic method for forming polycyclic ring systems from a single acyclic precursor containing both a diene and a dienophile. masterorganicchemistry.comuh.edu In a hypothetical analogue of the title compound, such as N-Allyl-N-benzylpenta-2(E),4-dienamide, the molecule contains the necessary components for an IMDA reaction. The penta-2(E),4-dienamide portion acts as the diene, while one of the N-allyl groups functions as the dienophile.
These reactions are typically classified based on the connectivity of the tether linking the diene and dienophile. In this case, the tether connects the nitrogen atom to the dienophile, which is a "Type 1" IMDA reaction. masterorganicchemistry.comuh.edu The reaction leads to the formation of two new carbon-carbon sigma bonds and a new pi bond, resulting in a bicyclic, nitrogen-containing heterocyclic system. masterorganicchemistry.com The stereochemical outcome of the reaction, yielding either cis- or trans-fused rings, is determined by the geometry of the transition state. uh.eduprinceton.edu For most Type 1 IMDA reactions that form five- or six-membered rings, the cyclization proceeds through a chair-like transition state to afford the more stable cis-fused product. uh.edu The stereochemistry of the dienophile is preserved in the product. masterorganicchemistry.com
The utility of the Type 2 IMDA reaction, where the tether is attached to the 3-position of the diene, has been demonstrated in the synthesis of complex natural products and bridgehead alkenes, showcasing the reaction's ability to control regio- and stereochemistry. nih.govsci-hub.se
[3+2] Nitrone-Olefin Cycloadditions for Bioconjugation and Related Synthetic Applications
The [3+2] nitrone-olefin cycloaddition is a type of 1,3-dipolar cycloaddition that combines a nitrone (the 1,3-dipole) with an alkene (the dipolarophile) to form a five-membered isoxazolidine (B1194047) ring. wikipedia.org This reaction is highly valuable in synthetic chemistry and has found significant application in bioconjugation, where stable and specific chemical linkages are required under physiological conditions. scholaris.ca
In the context of this compound analogues, the allyl group can serve as the olefin component. The nitrone can be generated in situ from a precursor, such as an aldehyde, by condensation with an N-alkylhydroxylamine. nih.gov An intramolecular variant of this reaction can be envisioned where an aldehyde functionality is present on a modified benzyl (B1604629) group, which then reacts with a hydroxylamine (B1172632) to form a nitrone that is subsequently trapped by the pendant allyl group. scholaris.ca
Key features of this reaction for synthetic applications include:
High Regioselectivity: The reaction's regiochemistry is controlled by frontier molecular orbital interactions, leading to predictable product formation. wikipedia.org
Stereospecificity: The stereochemistry of the alkene is maintained in the isoxazolidine product. wikipedia.org
Biocompatibility: The reaction can proceed under physiological conditions (e.g., pH 7), making it suitable for modifying biologically relevant molecules. scholaris.ca
Access to Complex Scaffolds: This method converts sp²-rich starting materials into sp³-rich polycyclic isoxazolidines, which are found in numerous bioactive compounds and are often underrepresented in chemical libraries. nih.govresearchgate.net
Recent research has focused on developing DNA-compatible [3+2] nitrone-olefin cycloadditions for the synthesis of DNA-encoded libraries (DELs), further expanding the structural diversity available for drug discovery. nih.govnih.gov
Isomerization Reactions of Allylic Amine Substrates
The isomerization of the carbon-carbon double bond in allylic amines is a fundamental transformation that converts them into synthetically versatile enamines or imines. This process can be catalyzed by bases or transition metals, often with high levels of stereocontrol.
Base-Catalyzed Stereospecific Isomerization of Chiral Allylic Amine Intermediates
The isomerization of allylic substrates can proceed with a high degree of stereospecificity using simple organic base catalysts, avoiding the need for transition metals. acs.org This transformation is a formal scholaris.camdpi.com-proton shift, which is thermally forbidden and must proceed through a stepwise, catalyzed pathway. nih.gov For chiral allylic amines, this reaction allows for the efficient transfer of chirality from the starting material to the product. nih.govacs.org
The reaction is typically initiated by deprotonation of the substrate by a strong, non-nucleophilic base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.orgacs.org This step forms an intimate ion pair between the allylic anion and the protonated base. The resilience of this ion pair, potentially held together by electrostatic forces and hydrogen bonding, facilitates a stereospecific proton transfer, thereby preserving the stereochemical information. acs.orgnih.gov Research has demonstrated this principle in the isomerization of chiral γ-trifluoromethylated allylic amines, which, after hydrolysis, yield chiral ketones with high levels of chirality transfer. acs.org
Table 1: Optimization of Base-Catalyzed Isomerization of a Chiral Allylic Amine
| Entry | Base (equiv.) | Solvent | Temp (°C) | Conversion (%) | Chirality Transfer (%) |
|---|---|---|---|---|---|
| 1 | TBD (0.1) | Toluene | 25 | >99 | 94 |
| 2 | DBU (0.1) | Toluene | 25 | >99 | 80 |
| 3 | MTBD (0.1) | Toluene | 25 | 60 | 90 |
| 4 | TBD (0.1) | THF | 25 | >99 | 92 |
| 5 | TBD (0.1) | Toluene | 60 | >99 | 95 |
Data adapted from a study on γ-trifluoromethylated allylic amines. acs.org The table shows that TBD provides excellent conversion and chirality transfer.
Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines
Palladium catalysts are highly effective in promoting the isomerization of allylic systems and their subsequent coupling with nucleophiles in tandem reactions. mdpi.com A notable example is the reaction of an allyl chloride with an amine. This process does not proceed via direct substitution but rather through a more complex isomerization-coupling sequence. mdpi.com
The proposed mechanism involves:
Isomerization: The palladium catalyst first facilitates the isomerization of the starting allyl chloride into a thermodynamically more stable vinyl chloride intermediate.
Coupling: The resulting vinyl chloride then undergoes a palladium-catalyzed cross-coupling reaction with an amine (a Buchwald-Hartwig-type amination) to form an enamine or, after tautomerization, an imine. mdpi.comsigmaaldrich.com
This methodology allows for the synthesis of functionalized phosphorus-containing enamines and imines from the corresponding allyl chlorides. mdpi.com The palladium-catalyzed amination of aryl and vinyl halides is a robust and widely used transformation in both academic and industrial settings for constructing C-N bonds. nih.govresearchgate.netacs.org The choice of ligand is crucial for achieving high catalytic activity, especially with less reactive substrates like chlorides. researchgate.net
Metal-Catalyzed Isomerization of N-Sulfonyl Allyl Amines
The isomerization of N-allylic compounds, including those bearing an N-sulfonyl group, provides an atom-economical route to valuable N-vinyl intermediates like enamides. nih.govchemrxiv.org The electron-withdrawing sulfonyl group modifies the electronic properties of the amine, influencing its reactivity. Various transition metal catalysts, including those based on cobalt, rhodium, and iridium, have been developed for this transformation. nih.govchemrxiv.orgacs.org
A neutral cobalt(I)-pincer complex has been shown to be a highly efficient and versatile catalyst for the isomerization of a broad range of N-allylic substrates, including N-allylamines and N-allylamides (the latter being structurally related to N-sulfonyl amines). nih.govchemrxiv.org The reaction proceeds under moderate conditions and exhibits excellent E-stereoselectivity for the resulting enamide product. The proposed catalytic cycle proceeds via a π-allyl mechanism. chemrxiv.org These isomerized products serve as useful building blocks in further synthetic transformations, such as cycloadditions and C-C bond-forming reactions. nih.gov
Table 2: Cobalt-Catalyzed Isomerization of N-Allyl Amides
| Substrate | Product | Yield (%) | E/Z Ratio |
|---|---|---|---|
| N-allyl-N-methylbenzamide | N-(prop-1-en-1-yl)-N-methylbenzamide | >99 | 10.5 : 1 |
| N-allyl-N-methyl-4-methoxybenzamide | N-methyl-4-methoxy-N-(prop-1-en-1-yl)benzamide | 94 | 6.0 : 1 |
| N-allyl-N-methylpicolinamide | N-methyl-N-(prop-1-en-1-yl)picolinamide | >99 | 20.4 : 1 |
Data adapted from a study using a neutral Co(I)-Me pincer complex catalyst. chemrxiv.org The results demonstrate high yields and excellent E-selectivity.
Functionalization and Derivatization Reactions of this compound
The unique structural features of this compound, possessing both nucleophilic nitrogen and reactive allyl groups, make it a versatile substrate for a variety of functionalization and derivatization reactions. These transformations enable the synthesis of complex heterocyclic structures and functionalized acyclic molecules, which are of significant interest in medicinal and materials chemistry.
Carboxylative Cyclization Reactions with CO2 to form 2-Oxazolidinones and 1,3-Oxazinan-2-ones
The synthesis of 2-oxazolidinones through the carboxylative cyclization of allylic amines with carbon dioxide represents a key transformation. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the broader context of synthesizing 3-benzyl-1,3-oxazolidin-2-ones from related precursors highlights the potential of this reaction pathway. nih.gov These oxazolidinone scaffolds are recognized as important pharmacophores. The general approach involves the reaction of an appropriate amino alcohol precursor with a carbonyl source, which can include CO2, to form the heterocyclic ring. The benzyl group on the nitrogen atom plays a crucial role in the biological activity of the resulting molecules. nih.gov
Visible-Light Promoted Three-Component Tandem Reactions to Synthesize Difluoromethylated Oxazolidin-2-imines
A notable advancement in the functionalization of allylamines is the development of a visible-light-promoted three-component tandem reaction to produce difluoromethylated oxazolidin-2-imines. rsc.orgnih.govresearchgate.net This methodology utilizes aryl allylamines, including derivatives of this compound, a difluoromethylation reagent (2-BTSO2CF2H), and isocyanates. nih.gov The reaction proceeds under mild conditions, facilitated by a photocatalyst such as Ru(bpy)3Cl2·6H2O, and demonstrates good tolerance for various functional groups on both the allylamine (B125299) and the isocyanate. nih.govresearchgate.net
The reaction is initiated with N-benzyl-2-phenylprop-2-en-1-amine as a model substrate, which undergoes cyclization to form the target difluoromethylated oxazolidin-2-imine. nih.gov The process is highly efficient, with optimized conditions leading to good yields. nih.govresearchgate.net This method is significant as both the difluoromethyl group and the oxazolidin-2-imine core are present in numerous biologically active compounds. researchgate.net
Table 1: Substrate Scope for the Visible-Light Promoted Three-Component Tandem Reaction nih.govresearchgate.net
| Aryl Allylamine Substituent | Isocyanate | Product | Yield (%) |
| H | 4-Methylphenyl | 4aa | 75 |
| 4-F | 4-Methylphenyl | 4ba | 79 |
| 4-Cl | 4-Methylphenyl | 4ca | 81 |
| 4-Br | 4-Methylphenyl | 4da | 83 |
| 4-CH3 | 4-Methylphenyl | 4ea | 76 |
| 4-OCH3 | 4-Methylphenyl | 4ja | 70 |
| 4-CF3 | 4-Methylphenyl | 4la | 65 |
| 4-CN | 4-Methylphenyl | 4ma | 61 |
Reaction conditions: Aryl allylamine (0.2 mmol), 2-BTSO2CF2H (0.3 mmol), isocyanate (0.3 mmol), Ru(bpy)3Cl2·6H2O (1.5 mol%), DABCO (0.4 mmol) in DMSO (2 mL) under blue LED irradiation for 16 h. nih.govresearchgate.net
Reactions Leading to Chiral Imidazolines
The synthesis of chiral imidazolines from amines is a valuable transformation in organic chemistry, as these structures can act as ligands in asymmetric catalysis. While direct synthesis from this compound is not explicitly described, related methodologies provide a framework. Chiral 2-pyridyl-2-imidazolines have been prepared through the oxidative condensation and cyclization of 2-picolinaldehydes with chiral 1,2-diamines. researchgate.net This highlights a potential pathway where derivatives of this compound could be incorporated to generate novel chiral ligands.
Formation of Functionalized β-Aminoacid Esters and Heterocycles
The allylic nature of this compound makes it a candidate for transformations leading to functionalized β-amino acid esters and other heterocyclic systems. Methodologies such as ring-rearrangement metathesis (RRM) have been employed to synthesize functionalized fused-ring β-amino lactones and lactams from (oxa)norbornene β-amino acids bearing allyl or propargyl groups. nih.gov This demonstrates the utility of the allyl moiety in constructing complex cyclic structures. Furthermore, asymmetric cascade reactions involving the Michael addition of ketoimine esters to allylic alcohols have been developed to synthesize chiral α-amino δ-hydroxy acid derivatives, showcasing the potential for creating stereocenters adjacent to the amino group. acs.org
Theoretical and Computational Chemistry Studies on this compound Transformations
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex organic reactions involving allylic amines.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
DFT calculations have been instrumental in understanding the intricacies of reactions involving allylic systems. For instance, in the visible-light-promoted synthesis of difluoromethylated oxazolidin-2-imines, quantum chemical calculations were performed to explain the reaction mechanism and selectivity. nih.gov These calculations can help differentiate between possible reaction pathways, such as the formation of oxazolidin-2-imines versus imidazolinones. nih.gov
DFT has also been widely applied to study 1,3-dipolar cycloaddition reactions and retro-ene reactions of various allyl-containing compounds. mdpi.comresearchgate.net These studies provide insights into the transition state geometries, activation energies, and the concerted or stepwise nature of the reactions. researchgate.net For example, calculations at the B3LYP/6-31G(d) level of theory have been used to investigate the pyrolysis of allyl methyl amine, confirming a concerted cyclic mechanism. researchgate.net Similar computational approaches are valuable for predicting the reactivity and reaction pathways of this compound and its derivatives. dntb.gov.uamdpi.comresearchgate.net
Kinetic Investigations and Simulations of Reaction Pathways
The study of reaction kinetics and the simulation of reaction pathways provide crucial insights into the reactivity of this compound and related compounds. These investigations help in understanding the factors that control reaction rates and product distributions.
Kinetic studies on the formation of imines, which are precursors to or can be involved in reactions with compounds like this compound, often reveal second-order rate laws. acs.org The rate of these reactions is dependent on the concentrations of both the amine and the carbonyl compound. acs.orgresearchgate.net For instance, the rate constants for imine formation can be determined by monitoring the reaction progress using techniques like 1H NMR spectroscopy. researchgate.net The initial rates of these reactions can then be used to quantify the electrophilicity of the carbonyl compounds and the nucleophilicity of the amines. acs.org
In the context of reactions involving this compound, such as palladium-catalyzed allylation, kinetic studies have been performed to understand the catalytic cycle. For example, in a study on the synthesis of N-aryl and N-alkyl pyrrolines, which can be formed from diallylated amines, the reaction progress was monitored over time. scribd.com It was observed that the formation of the diallylated product, this compound, from benzylamine (B48309) and allyl alcohol proceeded to high conversion. scribd.com
Computational simulations, often employing density functional theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting reactivity. For the cyclopropanation of substituted allylamines, including a derivative of this compound, with an aluminum carbenoid, theoretical calculations at the B3LYP/6-31G(d,p) level of theory were used to model the reaction pathway. cyberleninka.ru These simulations revealed that the activation energies for the cyclopropanation reaction are influenced by the substituents on the allylamine. cyberleninka.ru Specifically, the activation energy was found to increase in the order: this compound < N-allyl-N-methylacetamide < N-allyl-N-methylaniline < N,N,N-trimethylprop-2-en-1-ammonium iodide, which was in full agreement with experimental observations. cyberleninka.ru This trend highlights the electronic effects of the substituents on the reactivity of the allyl group.
A proposed generic mechanism for the cross-coupling of imines with allylic alcohols involves the formation of an intermediate azametallacyclopropane. nih.gov This is followed by ligand exchange with the allylic alkoxide and a subsequent rearrangement to form the C-C bond, ultimately yielding the homoallylic amine product after hydrolysis. nih.gov Such mechanistic proposals are often supported by computational analysis to determine the feasibility of the proposed intermediates and transition states. escholarship.org
The following table provides a summary of kinetic data for a representative imine formation reaction, illustrating the determination of reaction rates.
Table 1: Kinetic Data for Imine Formation
| Reactants | Catalyst/Conditions | Initial Rate (Vinit) | Rate Law | Reference |
|---|---|---|---|---|
| Aniline (B41778) + Benzaldehyde | Toluene-d8 | Variable with catalyst concentration | Second-order | researchgate.net |
Note: Specific rate constants are highly dependent on the specific reactants and conditions and are detailed in the cited literature.
Elucidation of Stereochemical Control and Enantioselectivity Origin
The stereochemical outcome of reactions involving this compound and its derivatives is of significant interest, particularly in the synthesis of chiral homoallylic amines, which are valuable building blocks in organic synthesis. eurekaselect.comresearchgate.net The control of stereochemistry, including both diastereoselectivity and enantioselectivity, is often achieved through the use of chiral catalysts or auxiliaries.
In the allylation of imines, stereocontrol can be achieved by various methods, including the use of different organometallic reagents, tuning of protecting groups, and control of reaction time. eurekaselect.com For instance, the addition of allylic organometallic compounds to imines can proceed with high diastereoselectivity, which is influenced by the stereoelectronic effects of the imine group. acs.org
A significant advancement in the enantioselective allylation of imines has been the development of organocatalytic methods. beilstein-journals.org Chiral phosphoric acids, such as (R)-TRIP, have been shown to be effective catalysts for the kinetic resolution of racemic allylboronates in their reaction with aldehydes, although this has been more challenging with N-substituted aldimines. beilstein-journals.org Another approach involves the use of chiral oxazaborolidinium ions (COBI), which can activate N-(2-hydroxyphenyl)imines towards enantioselective allylation with allyltributylstannane. beilstein-journals.org The catalyst forms a rigid intermediate with the imine, and the steric bulk of the catalyst directs the attack of the allyl nucleophile to one face of the C=N bond, leading to high enantioselectivity. beilstein-journals.org
The stereochemical outcome of zirconocene-mediated co-cyclization of this compound has also been investigated. soton.ac.uk This reaction produces a mixture of trans and cis ring-fused zirconacycles. soton.ac.uk The ratio of these diastereomers can be influenced by the reaction conditions. Subsequent reactions of these zirconacycles can also exhibit stereoselectivity. soton.ac.uk
Computational studies play a vital role in understanding the origins of stereoselectivity. By modeling the transition states of the stereodetermining step, it is possible to rationalize the observed product ratios. For example, in the Lewis acid-promoted addition of prochiral allyl nucleophiles to chiral α-alkoxy N-tosyl imines, computational analysis helped to elucidate the high selectivity observed. escholarship.org The model that is often invoked to explain the stereoselectivity in the reaction of allylic metal reagents with carbonyls and imines is the Zimmerman-Traxler model, which involves a six-membered chair-like transition state. The minimization of steric interactions and allylic strain in this transition state often dictates the stereochemical outcome. nih.gov
The following table summarizes selected examples of stereoselective reactions involving imine allylations, highlighting the reagents, catalysts, and the observed stereochemical outcomes.
Table 2: Examples of Stereoselective Imine Allylation
| Imine Substrate | Allylating Agent | Catalyst/Reagent | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| N-aryl, N-benzyl, and N-allylimines | Allyl-1,3,2-dioxaborinane | (R)-3,3'-Ph2-BINOL | Good to excellent ee | beilstein-journals.org |
| N-(2-hydroxyphenyl)imines | Allyltributylstannane | Chiral Oxazaborolidinium Ion (COBI) | 90-96% ee | beilstein-journals.org |
| Imines | Allylic Alcohols | Ti(Oi-Pr)4 / c-C5H9MgCl | ≥ 20:1 dr (anti) | nih.gov |
Advanced Characterization Methodologies in N Allyl N Benzylprop 2 En 1 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-Allyl-N-benzylprop-2-en-1-amine in solution. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, distinct signals correspond to the chemically non-equivalent protons in the benzyl (B1604629) and the two allyl groups. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-Ph) would present as a singlet around δ 3.5 ppm. The protons of the two equivalent allyl groups show a more complex pattern: the methylene protons adjacent to the nitrogen (-N-CH₂-) appear as a doublet, while the terminal vinylic protons (=CH₂) and the internal vinylic proton (-CH=) exhibit complex multiplets due to spin-spin coupling. core.ac.uk
¹³C NMR spectroscopy provides complementary information by detecting the unique carbon atoms in the molecule. The spectrum would show distinct signals for the benzylic carbon, the aromatic carbons of the phenyl ring, and the sp² and sp³ carbons of the two allyl groups. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to rigorously establish the connectivity between protons and carbons, confirming that the allyl and benzyl groups are attached to the central nitrogen atom. core.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on standard values for similar structural motifs.
| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Benzyl | Aromatic C-H | 7.20 - 7.40 (m) | 127.0 - 129.0 |
| Benzyl | Benzylic C-H₂ | ~3.5 (s) | ~58.0 |
| Benzyl | Quaternary C | - | ~139.0 |
| Allyl | N-CH₂ | ~3.1 (d) | ~56.0 |
| Allyl | -CH= | ~5.8 (m) | ~135.0 |
| Allyl | =CH₂ | ~5.1 (m) | ~117.0 |
Key: s = singlet, d = doublet, m = multiplet
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation pattern of this compound. Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.
ESI-MS is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺. For this compound (molar mass 187.28 g/mol ), this would correspond to a peak at a mass-to-charge ratio (m/z) of approximately 188. nih.govrsc.org This confirms the molecular mass of the compound.
GC-MS combines gas chromatography for separation with mass spectrometry for detection. In the mass spectrometer, the molecule undergoes fragmentation, producing characteristic daughter ions. The expected fragmentation pattern for this compound would include the loss of an allyl radical (C₃H₅•, mass 41) or a benzyl radical (C₇H₇•, mass 91). The most prominent peak in the spectrum is often the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a characteristic fragment for benzyl-containing compounds.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Ion | Formula | Mass-to-Charge Ratio (m/z) | Description |
| Molecular Ion | [C₁₃H₁₇N]⁺ | 187 | Parent molecule |
| Protonated Molecule | [C₁₃H₁₈N]⁺ | 188 | Observed in ESI-MS |
| Loss of Allyl | [C₁₀H₁₂N]⁺ | 146 | Loss of a C₃H₅ radical |
| Tropylium Cation | [C₇H₇]⁺ | 91 | Stable benzyl fragment |
| Allyl Cation | [C₃H₅]⁺ | 41 | Allyl fragment |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography is indispensable for the synthesis and analysis of this compound, enabling reaction monitoring, product isolation, and purity verification.
Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction, such as the synthesis of this compound from benzylamine (B48309) and an allyl halide. rsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), one can visualize the consumption of starting materials and the formation of the product. The difference in polarity between the starting primary or secondary amine and the final tertiary amine product results in different retention factors (Rf values), allowing for clear differentiation.
Following a synthesis, column chromatography is the standard method for isolating and purifying this compound from unreacted starting materials and byproducts. Because amines are basic, they can interact strongly with the acidic silanol (B1196071) groups on standard silica gel, leading to poor separation and "streaking" of the compound down the column. To counter this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the eluent (e.g., hexane/ethyl acetate). biotage.com Alternatively, a basic stationary phase like alumina (B75360) or an amine-functionalized silica can be used to achieve efficient purification. biotage.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purity assessment of the isolated this compound. A sample is passed through a column under high pressure, and a detector (commonly UV-Vis) measures the components as they elute. The area of the peak corresponding to the compound is proportional to its concentration, allowing for precise quantitative analysis and the determination of purity, often reported as a percentage (e.g., >99%). acs.org Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for analyzing such compounds.
This compound itself is not chiral. However, if a synthetic route were to introduce a chiral center into the molecule (for instance, by modification of the benzyl or allyl groups), determining the enantiomeric excess (ee) would become critical. Chiral Gas Chromatography is a specialized technique for this purpose. It employs a GC column with a chiral stationary phase. The two enantiomers of a chiral compound interact differently with this stationary phase, causing them to travel through the column at different rates and elute at different times. By integrating the areas of the two resulting peaks, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately determined.
Research on Derivatives and Analogs of N Allyl N Benzylprop 2 En 1 Amine
Synthesis and Reactivity of Chiral N-Substituted Allylic Amine Compounds
The synthesis of chiral allylic amines is of paramount importance due to their prevalence in natural products, pharmaceuticals, and agrochemicals. organic-chemistry.org The allylic amine fragment is a versatile building block for creating enantiomerically pure bioactive compounds. nih.gov Consequently, considerable research has been dedicated to developing efficient and stereoselective methods for their preparation.
Several innovative strategies have emerged, moving beyond classical methods to achieve high levels of enantioselectivity. These include transition metal-catalyzed reactions and adaptations of established synthetic protocols. For instance, a rhodium-catalyzed hydroamination of allenes has been reported, which uses benzophenone (B1666685) imine as an ammonia (B1221849) surrogate. This method, employing a rhodium(I)/Josiphos catalyst system, achieves excellent regioselectivity for the branched allylic amine product with high enantioselectivity. nih.gov Another powerful approach involves the CpXRh(III)-catalyzed enantioselective intermolecular carboamination of 1,3-dienes, which facilitates the direct synthesis of chiral allylic amines containing phenol (B47542) functionalities. nih.gov
Researchers at the University of Louisiana at Lafayette have developed a cost-effective method using an inexpensive copper compound in conjunction with a chiral ligand to synthesize chiral N-substituted allylic amines from allylic substrates and substituted hydroxylamines. organic-chemistry.org This approach is particularly noted for its effectiveness in producing N-aryl-substituted allyl amines. organic-chemistry.org Furthermore, a modified Julia olefination provides a four-step pathway to convert N-Boc-protected l-amino acid methyl esters into enantiopure N-Boc allylamines without loss of stereochemical integrity. nih.gov
A dual catalytic system using copper and ruthenium has also been developed for the asymmetric cascade reaction between inert allylic alcohols and a ketoimine ester. nih.gov This process generates chiral α-amino δ-hydroxy acid derivatives containing two adjacent stereocenters with high diastereoselectivity and enantioselectivity. nih.gov
| Method | Catalyst/Reagent System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Hydroamination | Rhodium(I)/Josiphos | Allenes, Benzophenone Imine | High regio- and enantioselectivity for branched amines. | nih.gov |
| Asymmetric Carboamination | CpXRh(III) | 1,3-Dienes, N-Phenoxy Amides | Direct synthesis of chiral allylic amines with phenol groups. | nih.gov |
| Asymmetric Amination | Copper-compound/Chiral Ligand | Allylic Substrates, Hydroxylamines | Cost-effective, advantageous for N-aryl-substituted amines. | organic-chemistry.org |
| Modified Julia Olefination | Lithiated Phenylalkylsulfone | N-Boc Amino Esters | Four-step process with no loss of stereochemical integrity. | nih.gov |
| Asymmetric Cascade Reaction | Cu/Ru Relay Catalysis | Allylic Alcohols, Ketoimine Ester | Forms two contiguous tertiary stereocenters with high stereoselectivity. | nih.gov |
Investigation of N-Allylbenzylamine Derivatives in Broader Synthetic Contexts
N-Allylbenzylamine and its diallyl analog are not merely synthetic targets but are crucial intermediates for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles. One of the most powerful applications of N,N-diallyl derivatives is in ring-closing metathesis (RCM). RCM reactions provide a direct route to cyclic alkenes and have been extensively used to synthesize 5- to 30-membered rings. organic-chemistry.orgnih.gov
For example, the RCM of diallylamines catalyzed by ruthenium-based systems, such as Grubbs catalysts, efficiently produces 2,5-dihydropyrroles (pyrrolines). organic-chemistry.org These can be subsequently aromatized to furnish pyrroles, a common motif in pharmaceuticals and natural products. organic-chemistry.org The reaction conditions can be tuned for efficiency; for instance, N-sulfonyl- and N-acylpyrroles can be synthesized from diallylamines via RCM followed by an in situ oxidative aromatization using a ruthenium catalyst and a copper co-catalyst under an oxygen atmosphere. organic-chemistry.org This strategy has also been applied to the synthesis of more complex heterocyclic systems, including benzazepine scaffolds and various lactams. organic-chemistry.org
Beyond RCM, intramolecular cyclization offers another avenue for the synthetic utility of these compounds. An N-allyl-N-benzyl-2-(tosylamido)acetamide derivative has been shown to undergo intramolecular cyclization when treated with N-Bromosuccinimide (NBS), demonstrating a method to form heterocyclic structures. researchgate.net In a different approach, a nickel-catalyzed carbonylative four-component spirocyclization cascade involving BCB-tethered N-allyl amides has been developed to produce highly functionalized spirocyclobutyl γ-lactams. acs.org
The strategic placement of allyl and benzyl (B1604629) groups is also leveraged in the synthesis of alkaloids. In one example, an indium-promoted allylation of an N-sulfinyl imine was the key step in the synthesis of the alkaloid (-)-angustureine. ua.es This reaction formed a homoallylic amine intermediate which, after intramolecular N-arylation and cross-metathesis, led to the target molecule. ua.es Similarly, the synthesis of the Sceletium alkaloid (±)-O-methyljoubertiamine involved the reaction of an enamine intermediate with allyl bromide to generate a key quaternary carbon center.
These examples underscore the role of N-allylbenzylamine derivatives as versatile platforms for accessing diverse and complex molecular scaffolds through reactions that strategically engage the allyl functionalities.
Impact of Substituent Effects on Reactivity and Synthetic Outcomes
The reactivity of N-allylbenzylamine derivatives and the outcomes of their synthetic transformations are profoundly influenced by the nature and position of substituents on the aromatic ring or the nitrogen atom. These substituent effects, which can be electronic (inductive and resonance) or steric, dictate regioselectivity, reaction rates, and even the feasibility of a given chemical pathway.
Theoretical studies using Density Functional Theory (DFT) have analyzed how substituents like -CH₃, -Cl, -CN, and -NO₂ modify the reactivity of nitrogen and oxygen centers in related molecules toward electrophiles. ua.es These analyses confirm that both inductive (±I) and mesomeric (±M) effects must be considered to accurately predict how a substituent will alter the reactivity of a molecule. ua.es
Practical synthetic examples clearly illustrate these principles. In the synthesis of 3,4-dihydroquinazolines from 2-aminobenzylamine, selective N-arylation at the more nucleophilic benzylic amino group is a critical step. acs.org This chemoselectivity is achieved by reacting the diamine with haloaryl derivatives bearing strong electron-withdrawing groups (e.g., nitro groups), which activate the halide for nucleophilic aromatic substitution (SNAr). acs.org The electronic nature of the substituent is therefore essential for the success of the reaction. acs.org
Another clear demonstration of substituent effects is seen in the halogenation of N,N-dialkylanilines. nih.gov By first oxidizing the aniline (B41778) to an N,N-dialkylaniline N-oxide, the electronic properties of the system are altered. nih.gov Subsequent treatment with thionyl bromide or thionyl chloride leads to selective para-bromination or ortho-chlorination, respectively. nih.gov This method provides access to specific halogenated aniline isomers that are difficult to obtain through classical electrophilic aromatic substitution, where the strong activating nature of the amino group often leads to poor regioselectivity. nih.gov
The influence of substituents is also evident in the properties of resulting molecules. In a study of 3-aminophthalimide (B167264) derivatives, the presence of different N-phenyl substituents significantly altered the electrochemical and optical properties of the compounds. For instance, electron-withdrawing groups like trifluoromethyl (-CF₃) facilitated the reduction process, while bulky electron-donating groups like trimethylphenyl made oxidation easier. These findings highlight how targeted substitution can be used to tune the molecular properties for specific applications.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as Versatile Building Blocks in Complex Organic Molecule Synthesis
The presence of multiple reactive sites within the N-Allyl-N-benzylprop-2-en-1-amine molecule makes it an exceptionally versatile building block in the synthesis of complex organic molecules. The allyl groups can participate in a variety of reactions, including olefin metathesis, hydroformylation, and polymerization, allowing for the introduction of diverse functional groups and the extension of carbon chains. The benzyl (B1604629) group, on the other hand, can be readily removed through hydrogenolysis, providing a convenient method for deprotection in multi-step syntheses.
This dual functionality enables chemists to strategically manipulate the molecule to construct intricate molecular architectures. For instance, the allyl groups can be used to form new carbon-carbon bonds, while the benzyl group serves as a protecting group for the nitrogen atom, preventing unwanted side reactions. This level of control is crucial in the total synthesis of natural products and other complex target molecules where precision is paramount.
Precursors to Chiral Heterocyclic Scaffolds and Ring Systems (e.g., Imidazolines, Oxazolidinones)
This compound serves as a valuable precursor for the synthesis of chiral heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active compounds. The development of asymmetric methods to construct these frameworks is a significant area of research in organic chemistry.
One notable application is in the synthesis of N-benzylic heterocycles. nih.gov Asymmetric cross-coupling reactions, often employing dual catalysis systems such as Ni/photoredox catalysis, can be used to couple derivatives of this compound with aryl halides to generate chiral N-benzylic heterocycles with high enantioselectivity. nih.gov These structures are prevalent in a wide range of medicinal agents.
Furthermore, the allylic moieties can be functionalized and cyclized to form various heterocyclic ring systems. For example, through a series of transformations including dihydroxylation and oxidative cleavage, the allyl groups can be converted into functionalities that can then react with the nitrogen atom to form rings such as imidazolines and oxazolidinones. The ability to control the stereochemistry during these transformations is key to producing enantiomerically pure heterocyclic compounds.
Synthesis of Functionalized Molecules and Advanced Chemical Intermediates
The reactivity of the allyl groups in this compound makes it an excellent starting material for the synthesis of a wide array of functionalized molecules and advanced chemical intermediates. These intermediates are crucial for the production of fine chemicals, agrochemicals, and materials with specific properties.
For example, the double bonds of the allyl groups can undergo epoxidation, followed by ring-opening reactions with various nucleophiles to introduce a diverse range of functional groups. This strategy allows for the creation of a library of compounds with different properties from a single starting material.
Moreover, the compound can be utilized in the synthesis of aniline (B41778) derivatives, which are important building blocks in many industrial processes. nih.gov By reacting with appropriate precursors, this compound can be incorporated into larger molecular frameworks, leading to the formation of complex aniline structures.
Future Research Directions and Perspectives
Development of Novel and Sustainable Catalytic Systems for Allylic Amination
A primary objective in modern organic synthesis is the development of catalytic systems that are both highly efficient and environmentally sustainable. The synthesis of tertiary allylic amines, such as N-Allyl-N-benzylprop-2-en-1-amine, is a key area for this innovation.
Future research will likely focus on several promising catalytic frontiers:
Biocatalysis : Enzymatic methods offer a green and sustainable route to allylic amines. nih.gov A recently developed biocatalytic system utilizes a two-step, one-pot process involving a carboxylic acid reductase and a reductive aminase. nih.gov This system can generate tertiary allylic amines from biomass-derivable cinnamic acids under mild conditions, avoiding harsh reagents and the (over)reduction of the alkene moiety. nih.gov This approach represents an environmentally benign pathway for producing allylic amine frameworks. nih.gov
Advanced Metal Catalysis : While metal-catalyzed allylic C-H amination is a powerful tool, it faces challenges such as catalyst deactivation by the amine's free N-H group. incatt.nl Groundbreaking research has led to palladium catalysts that function without the need for amine-protecting groups, utilizing a specific oxidant that also stabilizes the catalytic cycle. incatt.nl Another innovative, oxidant-free method combines a photocatalyst with a cobalt complex, enabling the site-selective amination of olefins with aliphatic amines, evolving hydrogen as the only byproduct. researchgate.net
Metal-Free Catalysis : To circumvent the cost and toxicity associated with some transition metals, metal-free catalytic systems are being explored. One such system uses a tetrabutylammonium (B224687) iodide (TBAI)/tert-butyl hydroperoxide (TBHP) oxidation system for the C-N bond formation between various nitrogen sources and olefins. nih.gov
Comparison of Modern Catalytic Systems for Allylic Amination
| Catalytic System | Key Features | Advantages | Reference |
|---|---|---|---|
| Enzymatic (Reductive Aminase) | Two-step, one-pot cascade; uses renewable cinnamic acids. | Sustainable; mild conditions; high selectivity; avoids over-reduction. | nih.gov |
| Palladium/2,6-DMBQ | Does not require amine protecting groups; oxidant stabilizes catalyst. | High catalytic activity; good yields and selectivity for pharmaceutical synthesis. | incatt.nl |
| Photocatalyst/Cobalt Complex | Oxidant-free; site-selective; evolves hydrogen gas as byproduct. | High atom economy; applicable to complex molecules like terpenes. | researchgate.net |
| TBAI/TBHP | Metal-free oxidation system. | Avoids transition metal catalysts; versatile for various N-heterocycles. | nih.gov |
Exploration of Unprecedented Reaction Pathways and Cascade Reactions
The discovery of novel reaction pathways is essential for advancing synthetic efficiency. For allylic amines, research is moving beyond traditional methods toward elegant cascade reactions and intramolecular rearrangements that build molecular complexity in a single operation.
Relay Catalysis : A dual Cu/Ru relay catalytic system has been established for the asymmetric synthesis of chiral α-amino δ-hydroxy acid derivatives. acs.org This process involves a cascade of dehydrogenation, Michael addition, and hydrogenation, starting from inert allylic alcohols. acs.org This redox-neutral, atom-economical approach eliminates the need for intermediate purification steps. acs.org
Biocatalytic Cascades : As mentioned previously, one-pot enzymatic cascades provide a direct route to secondary and tertiary allylic amines from renewable starting materials. nih.gov The system, which combines a carboxylate reductase and a reductive aminase, exemplifies a sustainable cascade process that couples two distinct catalytic cycles in a single pot. nih.gov
Overview of Novel Reaction Pathways
| Reaction Type | Description | Key Outcome | Reference |
|---|---|---|---|
| Cu/Ru Relay Catalysis | Asymmetric cascade involving dehydrogenation, Michael addition, and hydrogenation of allylic alcohols. | Efficient synthesis of chiral α-amino δ-hydroxy acid derivatives with two stereocenters. | acs.org |
| incatt.nlorgsyn.org Intramolecular Rearrangement | Rearrangement of N-benzyl-O-allylhydroxylamines followed by reduction. | Novel, high-yield synthesis of N-allyl-N-benzylamines. | electronicsandbooks.com |
| One-Pot Biocatalytic Cascade | Couples enzymatic carboxylate reduction with reductive amination. | Sustainable synthesis of tertiary allylic amines from renewable acids. | nih.gov |
Integration of this compound in Multistep Synthesis of High-Value Targets
Allylic amines are recognized as versatile synthetic precursors for a wide range of valuable nitrogen-containing organic compounds. nih.gov Their utility in constructing complex molecules, particularly pharmaceuticals and biologically active compounds, is a significant driver of research. incatt.nlresearchgate.net
Future work will focus on integrating this compound into the synthesis of high-value targets. The two allyl groups and the benzyl (B1604629) group provide multiple reactive sites for further functionalization. Potential applications include:
Pharmaceutical Scaffolds : The allylic amine framework is present in numerous drugs, including antifungal agents like naftifine (B1207962) and others such as cinnarizine. incatt.nl The methods developed for catalytic allylic amination have been successfully applied to synthesize these drugs with good yields. incatt.nl this compound serves as a potential scaffold that can be elaborated into more complex drug candidates.
Polymer and Materials Science : The presence of two polymerizable allyl groups makes this compound a candidate for the development of novel polymers and materials.
Complex Molecule Synthesis : The strategic manipulation of the allyl and benzyl groups through various chemical transformations (e.g., olefin metathesis, hydroformylation, Heck coupling, debenzylation) can provide access to a diverse range of complex molecular architectures. The development of site-selective reactions on the two non-equivalent allyl groups could be a particularly fruitful area of investigation.
The advancement of catalytic methods and the discovery of new reaction pathways will directly enable the more efficient and creative use of this compound as a foundational building block in the synthesis of next-generation medicines, materials, and other high-value chemical products.
Q & A
Advanced Research Question
- Substituent variation : Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic properties .
- Functionalization : Catalytic methylation or formylation (using CO₂) introduces polar groups, improving solubility .
- Chiral centers : Asymmetric catalysis with chiral Pd ligands generates enantiomerically pure derivatives for pharmacological studies .
What are the stability considerations for this compound under varying pH and temperature?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
